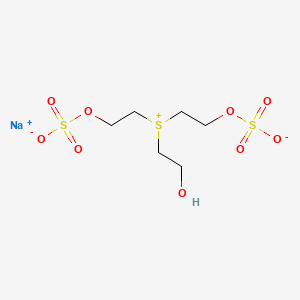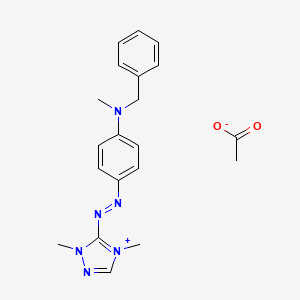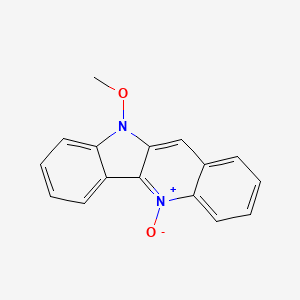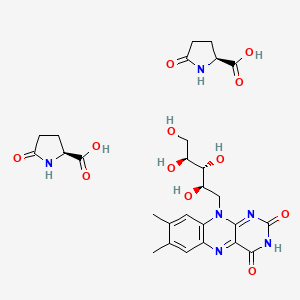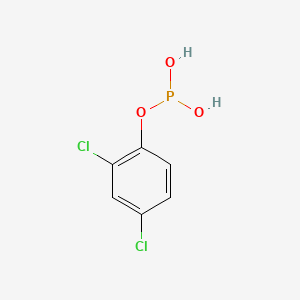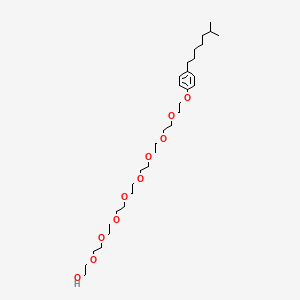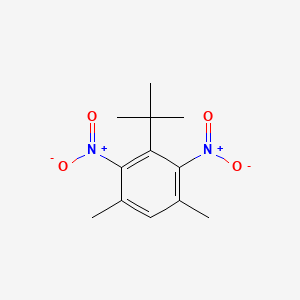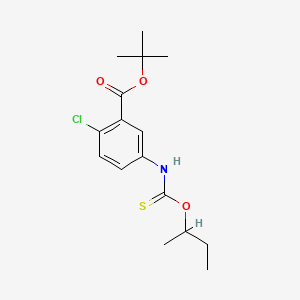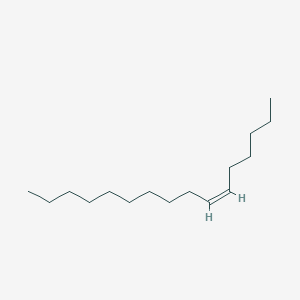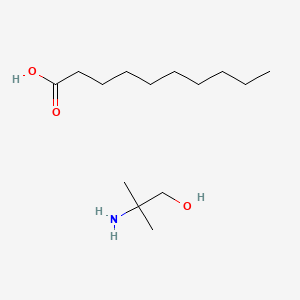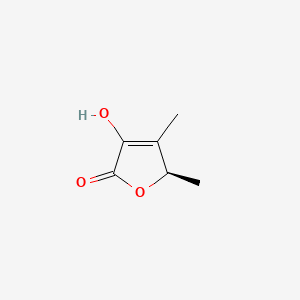
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is known for its sweet, caramel-like odor and is widely used in the food and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone can be synthesized through various methods. One common synthetic route involves the Maillard reaction, which is a complex series of chemical reactions between an amino acid and a reducing sugar, usually requiring heat . Another method involves the enzymatic synthesis from L-rhamnose .
Industrial Production Methods
In industrial settings, 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone is often produced through chemical synthesis due to its efficiency and cost-effectiveness. The Maillard reaction is frequently employed, given its ability to produce the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating its potential as an anti-infective agent .
Comparaison Avec Des Composés Similaires
4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone is unique due to its distinct caramel-like odor and flavor. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Possesses a sweet, fruity odor.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Has a sweet, maple-like aroma.
These compounds share similar structural features but differ in their specific sensory properties, making 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone unique in its application.
Propriétés
Numéro CAS |
87068-70-0 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(2R)-4-hydroxy-2,3-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/t4-/m1/s1 |
Clé InChI |
UNYNVICDCJHOPO-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@H]1C(=C(C(=O)O1)O)C |
SMILES canonique |
CC1C(=C(C(=O)O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


